molecular formula C14H12N2O2S B188412 2-benzylsulfonyl-1H-benzimidazole CAS No. 100872-42-2

2-benzylsulfonyl-1H-benzimidazole

Cat. No.: B188412
CAS No.: 100872-42-2
M. Wt: 272.32 g/mol
InChI Key: CCNODZZYRVNSFO-UHFFFAOYSA-N
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Description

“Benzimidazole, 2-(benzylsulfonyl)-” is a chemical compound with the molecular formula C14H12N2O2S and a molecular weight of 272.33 . It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds that share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole ring .


Molecular Structure Analysis

The molecular structure of “Benzimidazole, 2-(benzylsulfonyl)-” is characterized by a benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring . The benzimidazole derivatives exert their effects mainly by interacting with various receptors and proteins .


Chemical Reactions Analysis

Benzimidazoles, including “Benzimidazole, 2-(benzylsulfonyl)-”, can undergo various chemical reactions. For instance, they can be reduced to various electrophilic metabolites by nitroreductases . These metabolites likely bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .


Physical and Chemical Properties Analysis

“Benzimidazole, 2-(benzylsulfonyl)-” is a solid at room temperature . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .

Scientific Research Applications

  • Anti-Inflammatory Agents Benzimidazole derivatives, including 2-(benzylsulfonyl)-benzimidazole, have shown potential as anti-inflammatory agents. Their efficacy is attributed to interactions with various receptors and enzymes like cannabinoid receptors, bradykinin receptors, and cyclooxygenase, which are key in the inflammatory process. The structure-activity relationship (SAR) analyses reveal that substituents on the benzimidazole ring, especially at positions N1, C2, C5, and C6, significantly impact anti-inflammatory activity (Veerasamy et al., 2021).

  • Antibacterial and Antitumor Activities Some benzimidazole derivatives demonstrate notable antibacterial and antitumor properties. For instance, benzimidazole-5-(aryldiazenyl)thiazole derivatives exhibit effective inhibition against pathogenic bacteria and human liver cancer cell lines (Khalifa et al., 2018).

  • Antimicrobial Activity of Metal Complexes The combination of benzimidazole and sulfonamide moieties in metal complexes has been explored for their antimicrobial potential. These complexes have shown significant antibacterial activity, particularly against strains like Staphylococcus aureus (Ashraf et al., 2016).

  • Antifungal and Anthelminthic Applications Benzimidazole derivatives are widely used in agriculture and veterinary medicine as fungicides and anthelminthic drugs. They function by inhibiting microtubule assembly, a mechanism crucial in the life cycle of various fungi and parasites (Davidse, 1986).

  • Wide Range of Biological Activities Benzimidazoles, including 2-(benzylsulfonyl)-benzimidazole, are known for their diverse biological activities, such as anti-viral, anti-diabetic, anticancer, antioxidant, anti-parasitic, anti-inflammatory, and anti-hypertensive effects. This versatility makes them attractive for various clinical applications (Singh et al., 2012).

  • Synthesis and Biological Activities of Hybrids The synthesis of benzimidazole-sulfonyl hybrids and their various biological activities, including antibacterial, antifungal, and anti-inflammatory, have been a subject of recent research. These compounds have also shown inhibitory activities against enzymes like carbonic anhydrase and α-amylase (Mulugeta & Samuel, 2022).

  • Applications in Polymer Chemistry In the field of polymer chemistry, sulfonated polyimides containing benzimidazole groups have been synthesized for use as proton exchange membranes. These polyimides show high molecular weights and form tough, flexible membranes, indicating their potential in various industrial applications (Li et al., 2007).

Mechanism of Action

Target of Action

2-Benzylsulfonyl-1H-benzimidazole, also known as Benzimidazole, 2-(benzylsulfonyl)-, is a type of 2-substituted benzimidazole derivative . These compounds have been found to exhibit diverse anticancer activities . The primary targets of these compounds are cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s anticancer activity is correlated with the substitution pattern around the nucleus .

Biochemical Pathways

Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer activities . The specific pathways affected would depend on the specific targets of the compound and the type of cancer cells it interacts with.

Pharmacokinetics

Benzimidazoles have been found to possess favorable pharmacokinetics and exhibit impressive tumor growth inhibition property against different cell lines tested .

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells . This is achieved through its interaction with its targets and the subsequent changes that occur .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the synthesis of similar compounds has been achieved using environmentally friendly methods , suggesting that the compound’s synthesis and use may be designed with environmental considerations in mind.

Future Directions

The future research directions for “Benzimidazole, 2-(benzylsulfonyl)-” and other benzimidazole derivatives are likely to focus on their diverse anticancer activities . The aim is to provide a correlation between the various mechanisms of action of benzimidazoles as anticancer agents and the substitution pattern around the nucleus .

Biochemical Analysis

Biochemical Properties

2-Benzylsulfonyl-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, this compound may affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair . This inhibition results in the accumulation of DNA damage and ultimately induces cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells . These effects are often dose-dependent and may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism and reduced energy production in cancer cells . Additionally, this compound may affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in the cycle, resulting in decreased production of ATP and other essential metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific organelles . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, this compound may localize to the mitochondria, affecting mitochondrial function and energy production . The compound’s subcellular localization is often regulated by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name

2-benzylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNODZZYRVNSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340296
Record name Benzimidazole, 2-(benzylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100872-42-2
Record name Benzimidazole, 2-(benzylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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